molecular formula C9H19NO4 B8093130 (S)-1-(Boc-amino)-3-methoxy-2-propanol

(S)-1-(Boc-amino)-3-methoxy-2-propanol

Cat. No. B8093130
M. Wt: 205.25 g/mol
InChI Key: WRKMUZYLLUPEPN-ZETCQYMHSA-N
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Description

“(S)-1-(Boc-amino)-3-methoxy-2-propanol” is a compound that contains a Boc-protected amino group. The Boc group, or tert-butyloxycarbonyl group, is a common protecting group used in peptide synthesis . It is used to protect the terminal amine of the peptide, requiring the use of more acid-stable groups for side chain protection in orthogonal strategies .


Synthesis Analysis

The synthesis of Boc-protected amino acids often involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base . This results in the formation of a Boc-protected amino acid, which can be further used in peptide synthesis . The Boc group can be removed under acidic conditions .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a Boc-protected amino group, a methoxy group, and a propanol group. The Boc group is attached to the nitrogen atom of the amino group, protecting it from reactions. The methoxy and propanol groups are attached to the carbon atoms of the compound .


Chemical Reactions Analysis

The Boc group can be removed from the amino acid through a deprotection reaction. This typically involves the use of a strong acid, such as trifluoroacetic acid (TFA), which results in the formation of a free amine and a tert-butyl cation . The reaction can be conducted in a continuous flow reactor with a low-boiling solvent, facilitating product separation and enhancing efficiency and productivity relative to a batch process .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. The presence of the Boc group would increase the compound’s stability under basic conditions, while the amino group would confer basic properties to the compound .

Mechanism of Action

The mechanism of Boc deprotection involves the protonation of the tert-butyl carbamate, followed by the loss of the tert-butyl cation to form a carbamic acid. The carbamic acid then undergoes decarboxylation to form the free amine .

Future Directions

Future research could explore the use of alternative protecting groups or deprotection strategies, as well as the synthesis and applications of other Boc-protected amino acids . The use of thermally stable ionic liquids for high-temperature Boc deprotection represents a promising area of study .

properties

IUPAC Name

tert-butyl N-[(2S)-2-hydroxy-3-methoxypropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO4/c1-9(2,3)14-8(12)10-5-7(11)6-13-4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKMUZYLLUPEPN-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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